Ethyl 2-acetyldec-2-enoate
Description
Ethyl 2-acetyldec-2-enoate is an α,β-unsaturated ester characterized by a decenoyl chain (10 carbons) with a trans double bond at the C2 position and an acetyl substituent at the α-carbon. Applications may include roles as intermediates in organic synthesis, though specific uses require further investigation.
Properties
Molecular Formula |
C14H24O3 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 2-acetyldec-2-enoate |
InChI |
InChI=1S/C14H24O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
QHRKNRZYJVTILX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Diels-Alder Cycloaddition
Ethyl 2-acetyldec-2-enoate acts as a dienophile in [4+2] cycloadditions due to its electron-deficient α,β-unsaturated ester moiety. For example, methyl 2-oxobut-3-enoate (a structural analog) reacts with 1,3-dienes under mild conditions to form cyclohexene derivatives . Similar reactivity is expected for this compound:
| Diene | Conditions | Product Yield | Reference |
|---|---|---|---|
| 1,3-Butadiene | Room temperature, 24 h | 94% (NMR) | |
| Cyclohexa-1,3-diene | 60°C, 72 h | 80% (NMR) |
The reaction proceeds via a concerted mechanism, with the ester's carbonyl group stabilizing the transition state. The acetyl group may influence regioselectivity by altering electron density distribution .
Michael Addition
The α,β-unsaturated system facilitates nucleophilic additions. For instance, β-keto esters like ethyl 2-acetylbut-2-enoate undergo Michael additions with amines or thiols . this compound likely exhibits similar behavior:
Example Reaction:
Key factors:
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
-
Catalyst: Base catalysts (e.g., KCO) deprotonate the nucleophile .
Knoevenagel Condensation
This compound participates in Knoevenagel condensations with aldehydes, forming extended conjugated systems. A related compound, ethyl 2-acetyldec-4-enoate, undergoes this reaction with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine:
Optimized Conditions:
-
Base: Piperidine (10 mol%)
-
Temperature: 80°C
-
Yield: 70–85%
Hydrogenation
The double bond in this compound is susceptible to catalytic hydrogenation. For example, ethyl 2-acetylbut-2-enoate reduces to ethyl 2-acetylbutanoate using H/Pd-C :
Key Data:
Cyclization Reactions
Intramolecular cyclization is observed in structurally related esters. For instance, ethyl 3-[1-methylindolyl]-but-2-enoate forms cyclopenta[b]indole derivatives under acidic conditions . this compound may undergo analogous cyclizations:
Mechanism:
-
Protonation of the ester carbonyl.
-
Electrophilic attack at the acetyl group.
Reported Yields:
Oxidation and Reduction of Functional Groups
-
Acetyl Group Reduction: The acetyl moiety can be reduced to a hydroxyl group using NaBH/CeCl, yielding ethyl 2-hydroxyl-decanoate derivatives .
-
Ester Hydrolysis: Basic hydrolysis (NaOH/HO) converts the ester to a carboxylic acid.
Thermal Stability and Dimerization
Analogous α,β-unsaturated esters (e.g., methyl 2-oxobut-3-enoate) dimerize via hetero-Diels-Alder reactions at elevated temperatures . this compound may follow similar pathways:
Conditions:
Comparison with Similar Compounds
Ethyl (2E)-2-Decenoate
- Structure : Lacks the acetyl group at C2, featuring only the α,β-unsaturated ester moiety .
- Key Differences: Reactivity: Without the electron-withdrawing acetyl group, ethyl (2E)-2-decenoate is less polarized, reducing susceptibility to nucleophilic attack at the α-carbon. Physical Properties: Lower molecular weight (C₁₂H₂₂O₂ vs. C₁₄H₂₄O₃ for the acetylated analog) likely results in lower boiling points and altered solubility profiles. Applications: Commonly used in flavor/fragrance industries due to its unsaturated structure .
Ethyl 2-Phenylacetoacetate
- Structure: Contains a phenyl substituent instead of a decenoyl chain and an acetoacetate group .
- Key Differences: Electronic Effects: The phenyl group provides resonance stabilization, enhancing keto-enol tautomer stability compared to aliphatic analogs. Applications: Serves as a precursor in synthesizing phenylacetone, highlighting its role in pharmaceutical intermediates .
Ethyl 2-Chloroacetoacetate
- Structure : Features a chloro substituent at the α-position .
- Key Differences :
- Reactivity : The electronegative chlorine atom increases electrophilicity at the α-carbon, making it more reactive toward nucleophiles than the acetylated derivative.
- Stability : Greater susceptibility to hydrolysis due to the labile C–Cl bond.
Ethyl 2-Acetylbenzoate
- Structure : Aromatic ring substituted with acetyl and ethoxycarbonyl groups .
- Key Differences: Conjugation: The benzoate ring enables extended π-conjugation, altering UV-Vis absorption properties. Applications: Potential use in polymer chemistry due to rigid aromatic structure .
Physical and Chemical Properties (Inferred)
*Estimated based on analogous compounds due to lack of direct data.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-acetyldec-2-enoate, and how can reaction yields be improved?
this compound can be synthesized via esterification or condensation reactions. Key factors include controlling reaction temperature, stoichiometry of reagents (e.g., acetylating agents), and catalysis (e.g., acid/base catalysts). Purification methods like column chromatography or fractional distillation are critical for isolating high-purity products. To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, reaction time) and analyze outcomes using techniques like HPLC or GC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- NMR : Use - and -NMR to identify the ester carbonyl group (~170 ppm in ), α,β-unsaturated ketone protons (δ 5.5–6.5 ppm in ), and alkyl chain integration.
- IR : Confirm ester C=O (~1740 cm) and conjugated enone C=O (~1680 cm).
- MS : Look for molecular ion peaks (e.g., m/z 226 for the parent ion) and fragmentation patterns (e.g., loss of ethyl group or acetyl moiety). Calibrate instruments with standards and cross-reference data with literature .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound, especially in cases of twinning or weak diffraction?
Use single-crystal X-ray diffraction with SHELX software for structure solution and refinement . For twinned crystals, employ twin law identification in SHELXL and iterative refinement. Weak diffraction can be mitigated by optimizing crystal growth conditions (e.g., slow evaporation in non-polar solvents) or using synchrotron radiation. Validate the final structure with R-factor convergence (<5%) and residual electron density analysis .
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
Apply graph set analysis (Etter’s method) to categorize hydrogen bonds (e.g., C=O⋯H interactions) into motifs like chains (C(4)) or rings (R(8)). Use ORTEP-3 for visualizing intermolecular interactions and Mercury CSD for topology mapping . Compare findings with Cambridge Structural Database (CSD) entries to identify trends in packing efficiency or polymorphism .
Q. How should researchers address contradictions between experimental data and computational models for this compound’s thermodynamic properties?
Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT, force fields in MD). Validate models against experimental data (e.g., enthalpy of vaporization from calorimetry, Gibbs free energy from equilibrium studies). Use statistical tools like χ-tests to quantify discrepancies and refine simulations iteratively .
Q. What methodologies ensure rigorous statistical analysis and data presentation in studies involving this compound?
Q. What ethical considerations are critical when reporting negative or inconclusive results for this compound studies?
Disclose all experimental conditions (e.g., failed crystallization attempts) to avoid publication bias. Use platforms like Zenodo to share negative datasets. Adhere to COPE guidelines for transparency in data interpretation .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
